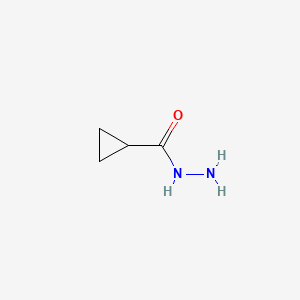
Methyl 1-hydroxy-2-naphthoate
説明
Methyl 1-hydroxy-2-naphthoate (MHNA) is a naphthol derivative that has been studied for its potential anti-inflammatory effects. It has been shown to inhibit the lipopolysaccharide-induced inflammatory response in murine macrophages by suppressing pathways such as NF-κB, JNK, and p38 MAPK .
Synthesis Analysis
The synthesis of MHNA and related compounds has been approached through various methods. One method involves a two-step process that includes a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, which yields 1-hydroxynaphthalene-2-carboxylic acid derivatives on a multigram scale . Another approach for synthesizing complex 2-hydroxy-1-naphthoic acids involves a four-step sequence with Z-selective olefination, dioxolenone cleavage, and oxidative cyclization .
Molecular Structure Analysis
The molecular structure of related naphthol derivatives has been investigated using various spectroscopic techniques. For instance, 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone was studied using X-ray diffraction, IR, NMR, and mass spectroscopies, revealing the predominance of the phenol-imine tautomeric form and strong intramolecular hydrogen bonding .
Chemical Reactions Analysis
MHNA has been shown to inhibit the release of inflammatory mediators such as nitric oxide, interleukin-1beta, and interleukin-6, as well as the protein expression of inducible NO synthase and cyclooxygenase-2 in macrophages. This suggests that MHNA can interfere with the chemical reactions involved in the inflammatory response .
Physical and Chemical Properties Analysis
The physical and chemical properties of MHNA have not been explicitly detailed in the provided papers. However, studies on similar compounds, such as the Birch reduction of 2-methoxy-1-naphthoic acids, provide insights into the reactivity and potential transformations of naphthoic acid derivatives . Additionally, the study of polymorphism in methyl 3-hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate through various analytical techniques, including melting point, IR, and X-ray crystallography, offers a glimpse into the physical properties of related compounds .
科学的研究の応用
Efficient Synthesis
- Methyl 1-hydroxy-2-naphthoate derivatives and heterocyclic analogues can be synthesized efficiently using a two-step approach, involving Heck coupling and Dieckmann cyclization. This method allows for the production of these derivatives on a multigram scale, highlighting its potential for large-scale synthesis and various applications in organic chemistry (Podeschwa & Rossen, 2015).
Photophysical Properties
- Methyl 1-hydroxy-2-naphthoate exhibits unique photophysical properties due to its strong intramolecular hydrogen bond. These properties are significantly influenced by the relative position of the intramolecular hydrogen bond in the naphthalene skeleton, which acts as a switch controlling the yield of excited state intramolecular proton transfer (ESIPT) processes (Catalán et al., 1999).
Polymorphism Investigation
- Methyl 1-hydroxy-2-naphthoate derivatives are used in the study of polymorphism, particularly in compounds like methyl 3-hydroxy-2-naphthoate. Analyzing these derivatives provides insights into the different crystalline forms that a molecule can take, which is crucial for understanding its physical and chemical properties (Sahoo et al., 2020).
Biochemical Applications
- The biochemical degradation pathway of 1-hydroxy-2-naphthoate, an intermediate in the phenanthrene-degradative pathway, has been extensively studied. This research is significant for understanding microbial degradation of aromatic compounds, with applications in bioremediation and environmental science (Adachi et al., 1999).
Photostability and Photophysical Investigation
- Methyl 1-hydroxy-2-naphthoate and its derivatives are also used to study photostability and photophysical properties. The research examines how the molecule's properties are affected by different microenvironments, such as micelles and niosomes, which is crucial for applications in photochemistry and material sciences (Wang et al., 2016).
Catalytic Reactions
- Methyl 1-hydroxy-2-naphthoate plays a role in catalysis, as seen in studies focusing on the selectivity engineering of solid base-catalyyzed O-methylation of 2-naphthol. This application is crucial for developing more efficient and environmentally friendly catalytic processes in chemical manufacturing (Yadav & Salunke, 2013).
Inclusion Complex Formation
- The compound is also studied in the context of inclusion complex formation with cyclodextrins. This research is important for understanding molecular interactions and designing new materials and pharmaceuticals (Madrid et al., 1997).
Chemosensing Applications
- It is used in dye chemosensors for metal ion complexing. This property is exploited in the development of new materials for detecting and measuring metal ions, which has applications in environmental monitoring and analytical chemistry (Kim et al., 2010).
Safety And Hazards
特性
IUPAC Name |
methyl 1-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBDRSTVGFJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061341 | |
| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-hydroxy-2-naphthoate | |
CAS RN |
948-03-8 | |
| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-hydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)





